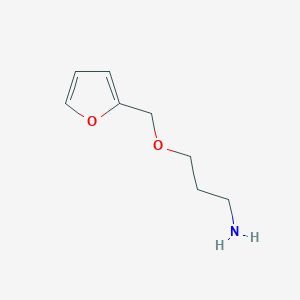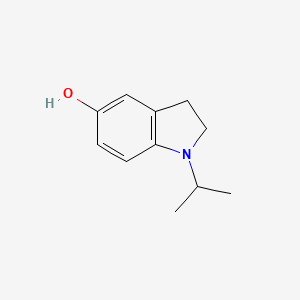
3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts and proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic acid
- 3-(1-Methyl-1H-imidazol-2-yl)prop-2-ynoic acid
- 3-(1-Propyl-1H-imidazol-2-yl)prop-2-ynoic acid
Uniqueness
What sets 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid apart from similar compounds is its specific substitution pattern on the imidazole ring and the presence of the prop-2-ynoic acid moiety. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |
InChI Key |
SZEYYKAJBTWWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13246327.png)

amine](/img/structure/B13246351.png)




![3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile](/img/structure/B13246379.png)

![3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13246390.png)


![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine](/img/structure/B13246408.png)
